
Sulpiride
Overview
Description
Sulpiride is a substituted benzamide derivative and a selective dopamine D2 receptor antagonist. It is primarily used in the treatment of psychosis associated with schizophrenia and major depressive disorder. This compound is known for its efficacy in treating the negative symptoms of schizophrenia, such as social withdrawal and apathy, rather than the positive symptoms like hallucinations and delusions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulpiride typically involves the condensation reaction of 2-methoxy-5-aminosulfonyl methyl benzoate with N-ethyl-2-aminomethyl tetrahydropyrrole. This reaction produces a crude this compound product, which is then refined to obtain a high-purity this compound product .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the same condensation reaction, followed by purification steps to ensure the final product meets the required quality standards. The industrial method is designed to be cost-effective, with low energy consumption and high yield .
Chemical Reactions Analysis
Types of Reactions
Sulpiride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Sulpiride is an atypical antipsychotic medication of the benzamide class used to treat psychosis associated with schizophrenia and major depressive disorder . It is chemically and clinically similar to amisulpride, and levothis compound, its purified levo-isomer, is sold in some countries for similar purposes . this compound is commonly used in Asia, Central America, Europe, South Africa, and South America but is not approved in the United States, Canada, or Australia .
Schizophrenia
This compound's primary medical application is managing schizophrenia symptoms as a monotherapy or adjunctive therapy for treatment-resistant cases . As a D2-like dopamine receptor (D2R) antagonist, this compound is an important antipsychotic drug in treating schizophrenia . Research suggests that D2R antagonist antipsychotic medications, like this compound, may exert their effects by reducing hyperactivity in specific brain regions of individuals with schizophrenia .
Depression and Anxiety
This compound has also been used to treat dysthymia, and low-quality evidence suggests it may accelerate antidepressant response in patients with major depressive disorder . In Japan, this compound is approved for treating both schizophrenia and major depressive disorder (at low doses) . There is also evidence of its effectiveness in treating panic disorder . Studies using low doses of this compound in treating refractory panic disorder have reported positive results in small open-label studies .
Other uses
In some countries, this compound is indicated for treating vertigo . It is also used for peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .
Schizophrenia Models
This compound is used in scientific research to study schizophrenia. Microinjection of this compound into the ventral pallidum (VP) of the brain can normalize hyperactivity in rat models of schizophrenia . Studies have shown that this compound reduces positive symptom-like habituation disturbances in these models, suggesting that VP D2 receptors play a crucial role in the formation of these disturbances .
Spatial Learning and Motivation
The effects of this compound on spatial learning and motivation have also been explored. Research has investigated how this compound influences motivational and learning processes by modifying the behavior of animals . Studies use paradigms like the Morris water maze and conditioned place preference tests to examine these effects .
Drug-Induced Parkinsonism
This compound has been recognized as a potential cause of drug-induced parkinsonism (DIP) . Studies have analyzed this compound-induced parkinsonism (SIP) in patients with peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .
Extrapyramidal Symptoms and Hyperprolactinemia
This compound is associated with an increased risk of extrapyramidal symptoms (EPS) and hyperprolactinemia . A study found that the potential risk of these side effects could be as high as that induced by haloperidol .
Other Adverse Reactions
Research has also noted an increase in the use of stomatological corticosteroids, emollient laxatives, dermatological preparations of corticosteroids, quinolone antibacterials, and topical products for joint and muscular pain following the initiation of this compound treatment .
This compound-Induced Parkinsonism in PUD and GERD Patients
Mechanism of Action
Sulpiride exerts its effects primarily by antagonizing dopamine D2 and D3 receptors. By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. This action helps alleviate the symptoms of schizophrenia and depression . In silico studies suggest that this compound interacts with specific amino acid residues, such as Asp-119 and Phe-417, in the dopamine receptors .
Comparison with Similar Compounds
Sulpiride is chemically and clinically similar to other substituted benzamides, such as amisulpride and sultopride. These compounds share a high degree of selectivity for dopamine D2 and D3 receptors but differ in their affinities and pharmacokinetic profiles . For example:
Amisulpride: Has a higher affinity for D2 receptors and is used to treat both positive and negative symptoms of schizophrenia.
Sultopride: Similar to this compound but with a different pharmacokinetic profile and slightly lower affinity for D2 receptors.
List of Similar Compounds
- Amisulpride
- Sultopride
- Remoxipride
- Raclopride
- Moclobemide
This compound’s unique profile lies in its selective antagonism of dopamine D2 and D3 receptors, making it particularly effective for treating the negative symptoms of schizophrenia .
Biological Activity
Sulpiride is an atypical antipsychotic primarily used in the treatment of schizophrenia, with a unique pharmacological profile that distinguishes it from other antipsychotics. This article explores the biological activity of this compound, including its mechanism of action, therapeutic efficacy, potential side effects, and relevant case studies.
This compound functions as a selective antagonist of the D2 dopamine receptors. It exhibits a high affinity for D2 and D3 receptors, which are crucial for modulating dopaminergic activity in the brain. The drug's effectiveness is linked to its ability to occupy approximately 65-80% of D2 receptors to achieve optimal therapeutic outcomes while minimizing adverse effects . Additionally, this compound interacts with carbonic anhydrase enzymes, further influencing its pharmacological effects .
Pharmacokinetics
- Absorption : this compound has an oral bioavailability of approximately 27% and reaches peak plasma concentrations (C_max) between 232-403 ng/mL after a dose of 100-108 mg .
- Volume of Distribution : The average volume of distribution is reported as 2.72 ± 0.66 L/kg .
- Protein Binding : this compound binds to plasma proteins, which influences its distribution and efficacy.
Efficacy in Schizophrenia Treatment
Numerous studies have demonstrated the effectiveness of this compound in treating schizophrenia compared to other antipsychotics:
- Comparative Effectiveness : A study involving 1,324 patients found that this compound had a significantly lower risk of non-persistence in treatment compared to risperidone, haloperidol, and olanzapine .
- Adverse Reactions : Despite its effectiveness, this compound is associated with extrapyramidal symptoms (EPS) and hyperprolactinemia. A study indicated an adjusted odds ratio for EPS at 1.73 and hyperprolactinemia at 12.04 when compared to other antipsychotics .
Side Effects and Risks
This compound is linked to several side effects that may impact its clinical use:
- Extrapyramidal Symptoms (EPS) : The incidence of EPS in patients treated with this compound can be significant, necessitating careful monitoring .
- Hyperprolactinemia : Elevated prolactin levels can lead to various complications, including sexual dysfunction and menstrual irregularities .
- Parkinsonism Risk : A study indicated that patients on this compound had a higher incidence rate of parkinsonism compared to controls, particularly among older adults and those with comorbid conditions .
Case Study: Chronic Depression
A small-scale study involving ten patients with chronic depression suggested that this compound could be beneficial in alleviating symptoms of major depression or dysthymia. Seven out of ten patients showed positive responses; however, the variability in individual responses highlighted the need for further controlled trials .
Research Findings on Dosage
Research indicates that low doses (50-150 mg) may exert antidepressant effects by acting on presynaptic autoreceptors, suggesting a broader therapeutic potential beyond schizophrenia . Conversely, higher doses may lead to increased side effects such as EPS.
Summary Table of Key Findings
Aspect | Details |
---|---|
Mechanism | D2 dopamine receptor antagonist |
Bioavailability | Approximately 27% |
C_max | 232-403 ng/mL after a dose of 100-108 mg |
Volume of Distribution | 2.72 ± 0.66 L/kg |
Efficacy in Schizophrenia | Lower risk of treatment non-persistence compared to other antipsychotics |
Common Side Effects | EPS, hyperprolactinemia, parkinsonism |
Q & A
Q. Basic: What experimental design considerations are critical for randomized controlled trials (RCTs) evaluating Sulpiride in schizophrenia?
Answer:
RCTs for this compound should prioritize double-blinding , placebo-controlled arms , and stratified randomization to account for variables like baseline symptom severity (e.g., PANSS scores). For treatment-resistant populations, combine this compound with clozapine, ensuring dose standardization (e.g., 600–1200 mg/day this compound + 300–450 mg/day clozapine) . Use validated outcome measures (e.g., CGI-S for global state, EPS scales for movement disorders) and control for confounders like prolactin elevation via pre-trial hormone profiling . Include washout periods for prior antipsychotics to isolate this compound’s effects .
Q. Basic: How can researchers assess this compound’s dopamine D2 receptor selectivity in preclinical models?
Answer:
Use radioligand binding assays with D2-like receptor subtypes (D2, D3, D4) in striatal and limbic tissues. Compare displacement of [³H]-spiperone binding by this compound enantiomers, as (–)-sulpiride shows 10-fold higher affinity than (+)-sulpiride . Pair with in vivo microdialysis to measure extracellular dopamine changes in the nucleus accumbens. Validate selectivity via knockout models (e.g., D2 receptor-deficient mice) .
Q. Advanced: How can contradictory efficacy findings in this compound augmentation studies be systematically analyzed?
Answer:
Conduct meta-regression to identify moderators (e.g., baseline clozapine resistance level, this compound dosage). Re-analyze raw data from trials like Wang et al. (2010) using mixed-effects models to account for skewed prolactin data and attrition bias . Apply publication bias tests (e.g., funnel plots, Egger’s regression) to assess whether negative results are underreported. Stratify by symptom domains (positive vs. negative) to resolve heterogeneity .
Q. Advanced: What methodological approaches are required to study enantiomer-specific effects of this compound?
Answer:
Employ chiral chromatography to isolate (–)- and (+)-sulpiride. Compare pharmacokinetic profiles (AUC, Cmax) via LC-MS/MS in plasma and cerebrospinal fluid to assess blood-brain barrier penetration . Use fMRI paradigms with reward/aversion tasks (e.g., monetary incentive delay) to link (–)-sulpiride’s D2 antagonism to neural activation patterns in the ventral striatum . Validate enantiomer purity via circular dichroism and X-ray crystallography .
Q. Advanced: How should neuroimaging studies optimize design to evaluate this compound’s modulation of neural reward pathways?
Answer:
Adopt within-subjects designs to reduce inter-subject variability in BOLD signal responses. Use event-related fMRI with counterbalanced reward/aversive stimuli (e.g., pleasant vs. unpleasant images). Control for prolactin-induced confounds by correlating serum prolactin levels with amygdala reactivity. Include a placebo arm and crossover phases ≥7 days to account for this compound’s half-life (6–8 hours) .
Q. Basic: What pharmacokinetic challenges arise in studying this compound’s CNS penetration, and how can they be addressed?
Answer:
this compound’s low lipid solubility limits blood-brain barrier penetration. Use intravenous microinfusion in rodent models to bypass first-pass metabolism. Measure brain-to-plasma ratios via LC-MS and correlate with behavioral outcomes (e.g., catalepsy tests). In humans, combine PET with D2 receptor tracers (e.g., [¹¹C]-raclopride) to quantify striatal occupancy .
Q. Advanced: How can researchers minimize bias in evaluating this compound-clozapine combination therapy for negative symptoms?
Answer:
Implement triple-blind protocols (participant, investigator, statistician) with centralized randomization. Use composite endpoints (e.g., SANS scores + functional capacity measures) to capture multidimensional improvements. Pre-register analysis plans to avoid post hoc outcome switching. For safety monitoring, standardize adverse event reporting (e.g., UKU Side Effect Rating Scale) .
Q. Basic: What standardized protocols exist for reporting this compound-induced adverse effects like hyperprolactinemia?
Answer:
Follow CONSORT guidelines for adverse event reporting. Measure prolactin at baseline, weeks 4, 8, and 12 using chemiluminescent immunoassays. Grade severity via WHO-UMC criteria and stratify by sex (females show 2–3× higher risk) . For preclinical studies, use rodent models with estrogen priming to mimic human susceptibility .
Q. Advanced: What strategies mitigate attrition bias in long-term this compound studies?
Answer:
Apply multiple imputation for missing data, assuming missing-at-random mechanisms. Use incentive structures (e.g., staggered payments) to improve retention. Conduct sensitivity analyses comparing completers vs. dropouts on baseline variables. For crossover trials, include run-in periods to exclude non-adherent participants .
Q. Basic: How should outcome measures differentiate this compound’s effects on negative vs. positive schizophrenia symptoms?
Answer:
Use domain-specific scales : PANSS-negative subscale (N1–N7) for avolition, and PANSS-positive subscale (P1–P7) for hallucinations. Pair with ecological momentary assessment (EMA) to capture real-world social engagement. For preclinical validation, employ the social interaction test (reduced interaction time = negative symptoms) and apomorphine-induced climbing (dopamine agonist response = positive symptoms) .
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042574 | |
Record name | Sulpiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulpiride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |
Record name | SID11532906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sulpiride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects. | |
Record name | Sulpiride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00391 | |
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CAS No. |
15676-16-1 | |
Record name | (±)-Sulpiride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulpiride [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |
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Record name | Sulpiride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00391 | |
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Record name | Sulpiride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulpiride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |
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Record name | SULPIRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Sulpiride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
Record name | Sulpiride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00391 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulpiride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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